3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while substitution of the chlorine atom could result in various substituted benzamides .
Scientific Research Applications
3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Zardaverine: An anti-platelet agent with a pyridazine core.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide with a pyridazine structure.
Norflurazon: Another herbicide with a pyridazine core.
Uniqueness
What sets 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethylsulfonyl group, in particular, may enhance its solubility and bioavailability compared to other pyridazine derivatives .
Properties
IUPAC Name |
3-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-8-16(9-7-13)21-19(24)14-4-3-5-15(20)12-14/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGFCVKFURSAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.